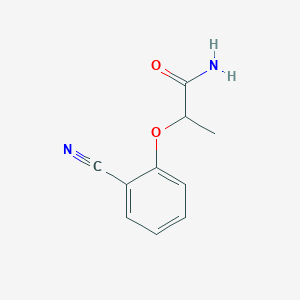

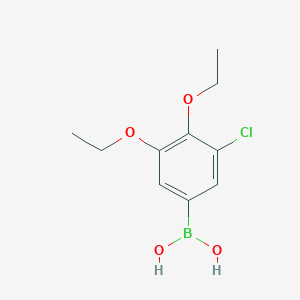

![molecular formula C16H14N6OS B2975393 2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903604-87-4](/img/structure/B2975393.png)

2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo ring, and a pyridazine ring. These are all heterocyclic compounds, which are often found in pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring system. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between a primary amine and a 1,4-diketone .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. These rings would likely be planar, leading to a somewhat flat molecule. The presence of nitrogen and sulfur atoms in the rings would also result in regions of positive and negative charge, respectively .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the rings. For example, the pyrrole ring is particularly reactive due to the presence of a nitrogen atom, which can donate its lone pair of electrons to form new bonds .Scientific Research Applications

Insecticidal Applications

Compounds incorporating heterocyclic moieties similar to the specified chemical have been synthesized and assessed for their insecticidal potential. For instance, derivatives including pyrrole, thiophene, and triazolopyridazine have been evaluated against the cotton leafworm, Spodoptera littoralis, showcasing potential as insecticidal agents (Fadda et al., 2017).

Cardiovascular and Antihypertensive Activities

Research into cardiovascular agents has led to the synthesis of triazolopyrimidines fused to pyrrole and thiophene, demonstrating significant coronary vasodilating and antihypertensive activities. These findings suggest potential applications in developing cardiovascular drugs (Sato et al., 1980).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives, including structures related to the specified compound, have shown promising antimicrobial and antioxidant activities. This includes novel triazolopyridine derivatives, which were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins (Flefel et al., 2018).

Structural Analysis and Density Functional Theory Calculations

Detailed structural analysis and density functional theory (DFT) calculations have been performed on pyridazine analogs, revealing insights into their chemical properties and interactions. This includes studies on compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing a foundation for understanding the electronic structure and reactivity of such compounds (Sallam et al., 2021).

Antiasthma Agents

The synthesis of triazolopyrimidines has led to the identification of potential antiasthma agents. Through the human basophil histamine release assay, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors, highlighting their potential in treating asthma (Medwid et al., 1990).

Safety And Hazards

properties

IUPAC Name |

2-pyrrol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c23-16(11-21-7-1-2-8-21)17-10-15-19-18-14-6-5-12(20-22(14)15)13-4-3-9-24-13/h1-9H,10-11H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQFVAEPZFKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

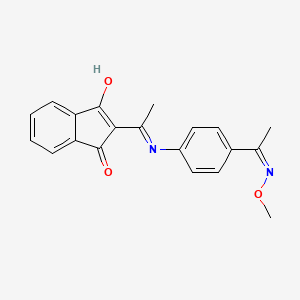

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)

![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)